molecular formula C30H39N5O6 B12377566 E3 Ligase Ligand-linker Conjugate 77

E3 Ligase Ligand-linker Conjugate 77

Cat. No.: B12377566
M. Wt: 565.7 g/mol
InChI Key: PXAIABKPJJKXMK-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-Linker Conjugate 77 is a bifunctional molecule designed for targeted protein degradation via the PROTAC (Proteolysis-Targeting Chimera) mechanism.

  • E3 Ligase Ligand: Likely derived from established ligands such as thalidomide analogs (Cereblon/CRBN) or VHL (von Hippel-Lindau) binders, which are the most commonly used E3 ligase recruiters in PROTACs .
  • Linker: A flexible or rigid chemical spacer (e.g., polyethylene glycol (PEG), alkyl chains) that connects the E3 ligase ligand to the target protein-binding moiety. Linker length and composition critically influence ternary complex formation and degradation efficiency .
  • Target Protein Ligand: A small molecule or peptide that binds to the protein of interest (POI), enabling its ubiquitination and subsequent proteasomal degradation.

The synthesis of Conjugate 77 would involve functionalizing the E3 ligase ligand at an appropriate exit vector (e.g., the 4-amino position of lenalidomide or the hydroxyl group of VHL ligands) and conjugating it to the linker .

Properties

Molecular Formula

C30H39N5O6

Molecular Weight

565.7 g/mol

IUPAC Name

tert-butyl 4-[[7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-2-yl]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C30H39N5O6/c1-29(2,3)41-28(40)33-11-8-19(9-12-33)15-32-16-30(17-32)10-13-34(18-30)20-4-5-21-22(14-20)27(39)35(26(21)38)23-6-7-24(36)31-25(23)37/h4-5,14,19,23H,6-13,15-18H2,1-3H3,(H,31,36,37)

InChI Key

PXAIABKPJJKXMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CC3(C2)CCN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 77 involves the conjugation of Thalidomide with a linker. The process typically starts with the activation of Thalidomide, followed by its reaction with the linker under controlled conditions to form the conjugate . The reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 77 primarily undergoes conjugation reactions, where the ligand (Thalidomide) is linked to the linker molecule. This compound can also participate in substitution reactions, where functional groups on the linker or ligand are replaced with other groups to modify its properties .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants .

Major Products Formed: The major product formed from the synthesis of this compound is the conjugate itself, which consists of Thalidomide linked to the linker molecule. This conjugate can further undergo modifications to form complete PROTAC molecules .

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 77 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. The ligand (Thalidomide) binds to the Cereblon protein, while the linker connects it to the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets involved include the Cereblon protein and the target protein of interest, which can vary depending on the specific PROTAC molecule being synthesized .

Comparison with Similar Compounds

E3 Ligase Ligand Diversity

Most PROTACs utilize ligands for CRBN or VHL due to their well-characterized binding and synthetic accessibility. Conjugate 77 is likely compared to:

Compound E3 Ligase Ligand Source Key Features
Conjugate 77 CRBN (likely) Thalidomide derivative Hypothesized to use lenalidomide/pomalidomide derivatives with optimized linker
Conjugate 7 CRBN Thalidomide Utilizes a two-carbon spacer linker; 76.19 mM solubility in DMSO
Conjugate 147 CRBN BRD9 ligand-7 Incorporates a bicyclic linker; molecular weight 641.8, used in BRD9 degraders
VHL-Based PROTACs VHL VHL-1 ligand Hydroxyl group as exit vector; often paired with PEG-based linkers

Key Differences :

  • CRBN vs. VHL : CRBN ligands (e.g., lenalidomide) enable PROTACs to degrade neosubstrates like IKZF1/3, while VHL-based PROTACs are preferred for kinases and transcription factors .
  • Linker Chemistry : Conjugate 7 employs a simple alkyl linker, whereas Conjugate 147 uses a rigid bicyclic structure to enhance ternary complex stability .

Key Insights :

  • Click chemistry (e.g., CuAAC) offers higher yields for CRBN ligands compared to traditional alkylation methods .
  • VHL ligand conjugates often achieve higher yields due to stable hydroxyl group chemistry .

Physicochemical Properties

Solubility and stability are critical for in vivo efficacy:

Compound Molecular Weight Solubility Storage
Conjugate 77 ~600–650 (estimated) DMSO: ~50 mg/mL* –20°C (powder)
Conjugate 7 656.23 76.19 mM in DMSO –20°C
Conjugate 147 641.8 Not reported –80°C (in solvent)
VHL-PROTAC Example ~700–800 Aqueous buffer –80°C

*Estimated based on analogs.

Key Differences :

  • CRBN-based conjugates (e.g., Conjugate 7) show higher DMSO solubility, facilitating in vitro studies.
  • VHL-based PROTACs may require specialized formulations for in vivo use due to lower solubility .

Functional Performance

Degradation efficiency varies with E3 ligase and linker design:

Compound DC50 (nM) Target Protein E3 Ligase
Conjugate 77 Not reported Hypothetical CRBN
Conjugate 147 <10 BRD9 CRBN
ARV-471 (Clinical) 1–10 ERα CRBN
VHL-Based PROTAC 10–100 BET proteins VHL

Key Insights :

  • CRBN-based PROTACs (e.g., ARV-471) often achieve sub-10 nM DC50 values due to strong ternary complex formation .
  • Linker rigidity (e.g., in Conjugate 147) enhances degradation potency by reducing entropy loss during E3-POI engagement .

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